

Technical Support Center: Minimizing DEHP Leaching from PVC-Based Medical Devices

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Ethylhexyl dihydrogen phosphate

Cat. No.: B093698

[Get Quote](#)

Document ID: TSC-DEHP-MIN-202601

Version: 1.0

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used polymer in the medical field due to its flexibility, durability, and cost-effectiveness. To achieve the necessary flexibility for applications like intravenous (IV) bags, tubing, and catheters, plasticizers are added, with Di(2-ethylhexyl) phthalate (DEHP) being the most common.^{[1][2]} However, DEHP is not chemically bound to the PVC matrix and can leach into drugs, biologics, and patient tissues.^{[1][2][3]} This leaching poses a potential health risk, particularly for vulnerable populations such as neonates.^{[1][2][4][5]} Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued guidance recommending that manufacturers consider alternative materials and label devices containing DEHP.^{[4][6][7]}

This technical support guide is designed for researchers, scientists, and drug development professionals to understand the mechanisms of DEHP leaching, identify influencing factors, and implement effective strategies to minimize its occurrence during experimental and developmental stages.

Frequently Asked Questions (FAQs)

Q1: What is DEHP and why is it in my PVC medical device?

A1: DEHP (Di(2-ethylhexyl) phthalate) is a chemical additive used to make rigid PVC plastic soft and flexible.[\[5\]](#) At room temperature, PVC is hard and brittle.[\[1\]\[2\]](#) Adding DEHP, often at concentrations of 30-40% by weight, imparts the pliability required for devices like IV bags and tubing.[\[8\]\[9\]](#)

Q2: How does DEHP leach from the PVC material?

A2: DEHP is not covalently bonded to the PVC polymer chains.[\[1\]\[2\]\[3\]\[10\]](#) It exists as a separate molecule interspersed within the plastic matrix. Leaching occurs when the DEHP molecules migrate from the plastic into a liquid that is in contact with it.[\[3\]](#) This migration is a diffusion-controlled process driven by the chemical potential difference between the plastic and the liquid.

Q3: What are the primary factors that increase DEHP leaching?

A3: The rate and extent of DEHP leaching are influenced by several key factors:

- Lipophilicity of the Solution: DEHP is lipid-soluble.[\[11\]](#) Therefore, solutions with a high lipid content, such as fat emulsions, total parenteral nutrition (TPN), or drug formulations containing surfactants like polysorbate 80, will cause significantly more leaching than aqueous solutions like saline or dextrose.[\[8\]\[12\]\[13\]\[14\]](#)
- Temperature: Higher temperatures increase the kinetic energy of DEHP molecules, accelerating their diffusion and migration out of the PVC matrix.[\[1\]\[2\]\[15\]\[16\]](#)
- Contact Time: The longer the solution is in contact with the PVC, the more time there is for DEHP to leach.[\[1\]\[2\]\[15\]\[16\]](#)
- Agitation: Mechanical stress, such as shaking or flow turbulence, can increase the rate of leaching by disrupting the boundary layer at the plastic-liquid interface.[\[1\]\[2\]\[15\]\[16\]](#)
- Surface Area: A larger surface area-to-volume ratio (e.g., in narrow-bore tubing) can lead to higher relative concentrations of leached DEHP.

Q4: Are there regulatory limits for DEHP exposure?

A4: Yes, various regulatory bodies have established Tolerable Daily Intake (TDI) values. For example, the European Food Safety Authority (EFSA) recommends a TDI for DEHP of 50 µg/kg body weight/day.^[17] The U.S. FDA has also provided guidance, suggesting a tolerable exposure of 2.1 mg/day for neonates.^[17] It is critical to be aware of the specific regulatory landscape for your application and region.

Q5: Can I just wash or rinse the PVC device before use to remove DEHP?

A5: While pre-rinsing with a compatible solvent (like water or saline) might remove surface-level DEHP, it is generally ineffective at preventing subsequent leaching. The bulk of the DEHP resides within the PVC matrix and will continue to migrate to the surface over time, especially when in contact with a lipophilic solution.

Troubleshooting Guide: Unexpected DEHP Levels in Your Experiment

This section addresses specific issues you might encounter when trying to control for DEHP leaching.

Observed Problem	Potential Root Cause(s)	Recommended Troubleshooting Actions & Rationale
High DEHP levels detected in aqueous control solutions (e.g., saline).	<p>1. Contamination: DEHP is ubiquitous in lab environments (gloves, parafilm, other plastics).2. Incorrect Material: The device may not be what it is labeled as. Even some "DEHP-free" materials may contain trace amounts.[17]</p>	<p>1. Verify analytical baseline: Run procedural blanks using high-purity solvents in glass containers to rule out system contamination. Use non-PVC, DEHP-free lab consumables where possible.2. Confirm material: Request a certificate of analysis from the device manufacturer. If possible, analyze a small piece of the raw material to confirm its composition.</p>
DEHP levels are higher than expected in a lipid-based formulation.	<p>1. Surfactant/Co-solvent Effects: Certain excipients, especially non-ionic surfactants (e.g., Polysorbate 80, Solutol HS15), dramatically increase the solubility of DEHP in the solution, pulling it from the PVC.[8][12][13]</p>	<p>1. Review Formulation: Evaluate each excipient for its potential to act as a solubilizing agent for DEHP. See Table 1 for relative leaching potential.2. Screen Alternatives: If formulation flexibility allows, screen alternative, less aggressive surfactants or co-solvents.3. Switch to Non-PVC: This is the most effective solution. Use devices made from materials like polyethylene (PE), polypropylene (PP), or ethylene vinyl acetate (EVA). [11]</p>

Inconsistent DEHP leaching between identical experimental runs.	<p>1. Temperature Fluctuations: Minor changes in ambient temperature can affect leaching rates.[1][2][16]2. Inconsistent Contact Time/Agitation: Variations in how long the solution sits or how it is handled (e.g., shaken, infused at different rates) can alter results.[1][2][16]</p>	<p>1. Control Temperature: Conduct experiments in a temperature-controlled environment (e.g., incubator, water bath).2. Standardize Procedures: Create and strictly follow a Standard Operating Procedure (SOP) for contact time, storage conditions, and infusion rates. Use a pump for consistent flow rates rather than a gravity drip.</p>
DEHP detected when using a device labeled "DEHP-Free".	<p>1. Alternative Plasticizer Interference: The analytical method may not be specific enough and could be detecting an alternative plasticizer (e.g., DOTP, TOTM) that has a similar retention time.2. Trace Contamination: The raw materials used to make the "DEHP-free" device may have had trace levels of DEHP, or it could have been introduced during manufacturing.[12]</p>	<p>1. Confirm Analytical Specificity: Use a mass spectrometry (MS) detector (e.g., GC-MS) which can confirm the molecular identity of the compound, rather than relying solely on retention time from HPLC-UV.[18]2. Consult Manufacturer: Discuss the findings with the device manufacturer. They may provide information on the specific alternative plasticizer used and its expected leachables profile.</p>

Table 1: Relative Leaching Potential of Common Formulation Excipients

Excipient Category	Example(s)	Relative DEHP Leaching Potential	Rationale
Non-ionic Surfactants	Polysorbate 80, Polysorbate 20, Polyoxyethylated castor oil	Very High	These molecules form micelles that encapsulate the lipophilic DEHP, effectively increasing its solubility in the aqueous phase and driving further leaching from the PVC. [8] [12] [13]
Organic Solvents	Ethanol, Propylene Glycol	Low to Moderate	These solvents can slightly increase the leaching of DEHP compared to pure water, but generally do not cause the extensive leaching seen with surfactants. [19] [20]
Aqueous Buffers/Salts	Saline (0.9% NaCl), 5% Dextrose	Very Low	DEHP has extremely low solubility in aqueous solutions. Leaching is minimal and diffusion-limited. [14] [21]

Experimental Protocols & Methodologies

Protocol 1: Quantification of DEHP in Aqueous/Lipid Formulations via GC-MS

This protocol provides a robust method for extracting and quantifying DEHP. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its high sensitivity

and specificity.[\[18\]](#)

1. Materials & Reagents:

- GC-MS system with an appropriate capillary column (e.g., DB-5ms).
- Hexane (HPLC grade or higher).
- Sodium Sulfate (anhydrous).
- DEHP certified reference standard.
- Class A volumetric glassware.
- Glass sample vials with PTFE-lined caps.
- Vortex mixer.
- Centrifuge.

2. Standard Preparation:

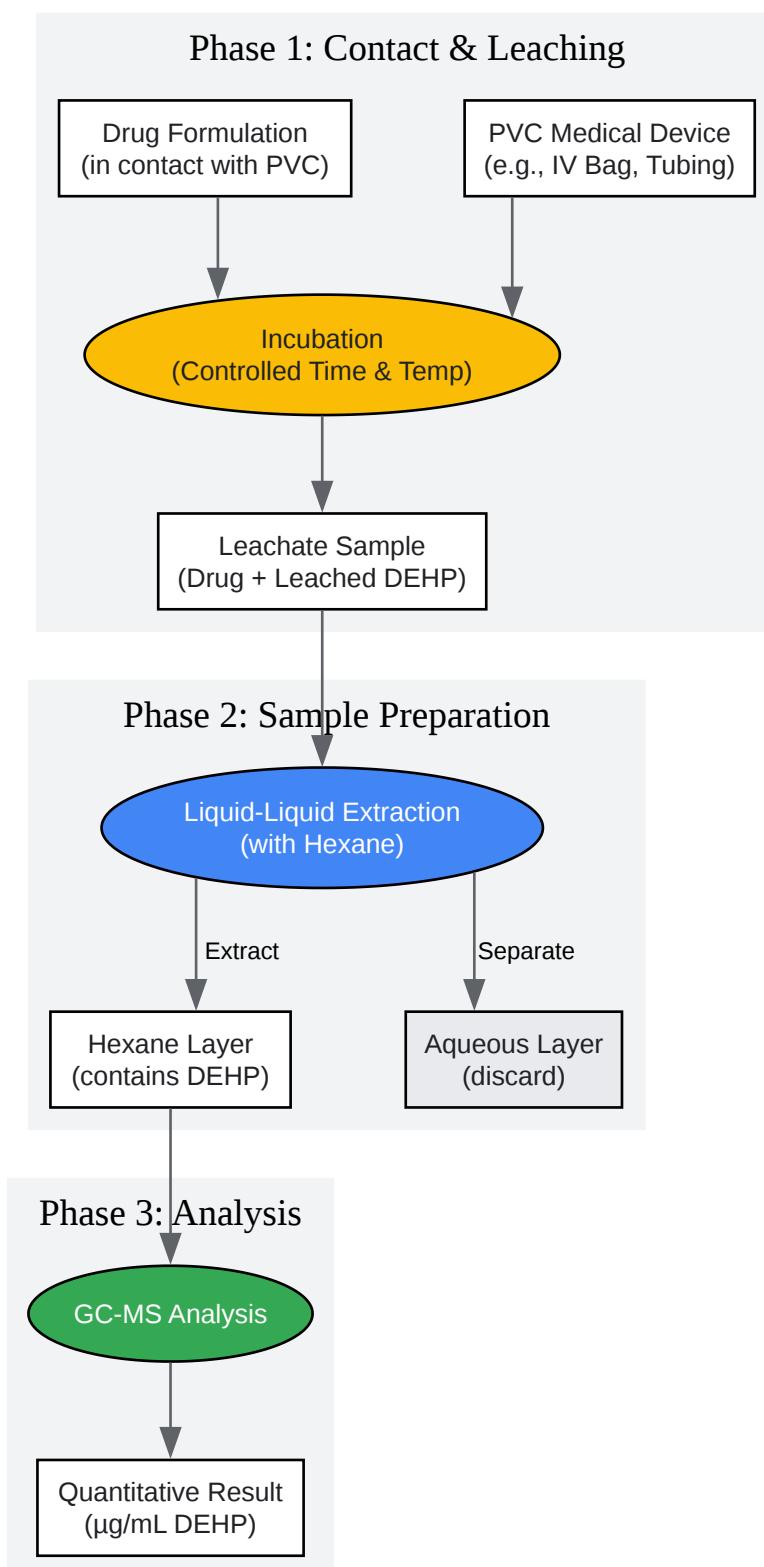
- Prepare a 1 mg/mL stock solution of DEHP in hexane.
- Perform serial dilutions in hexane to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. Sample Preparation (Liquid-Liquid Extraction):

- Collect 5 mL of the test solution (the "leachate") that has been in contact with the PVC device.
- Transfer the leachate to a 15 mL glass centrifuge tube.
- Add 5 mL of hexane to the tube.
- Vortex vigorously for 2 minutes to extract the DEHP into the organic (hexane) layer.
- Centrifuge at 2000 x g for 10 minutes to separate the layers.

- Carefully transfer the top hexane layer to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the dried hexane extract to a GC vial for analysis.

4. GC-MS Analysis:

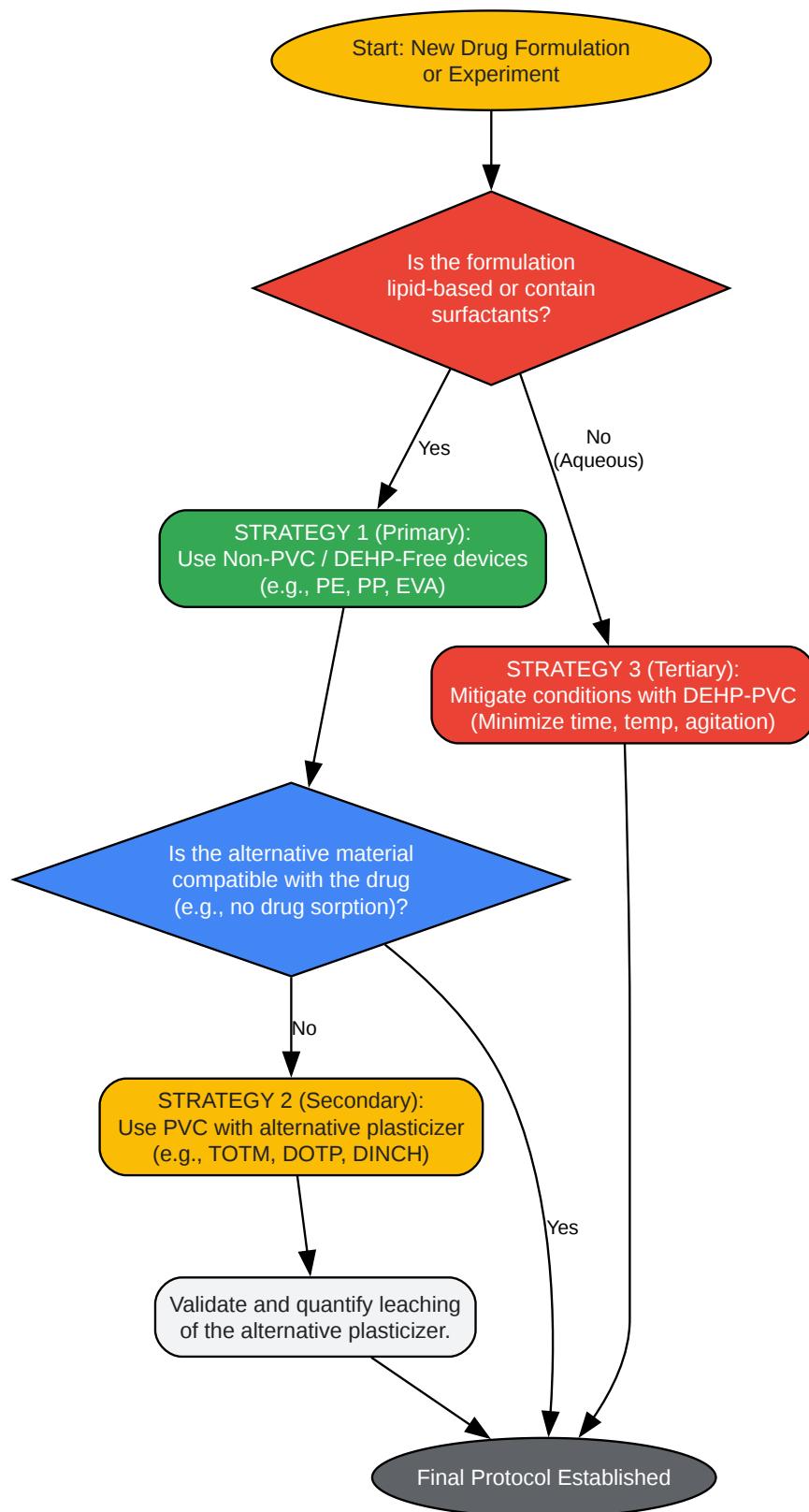

- Injector: 250°C, Splitless mode.
- Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
- Carrier Gas: Helium.
- MS Detector: Scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification. Key ions for DEHP are m/z 149 (base peak), 167, and 279.

5. Data Analysis:

- Generate a calibration curve by plotting the peak area of the m/z 149 ion against the concentration of the standards.
- Quantify the DEHP concentration in the samples by interpolating their peak areas from the calibration curve.

Diagram: DEHP Leaching and Analysis Workflow

This diagram illustrates the process from drug-device contact to final quantification.


[Click to download full resolution via product page](#)

Caption: Workflow for DEHP leaching experiment and quantification.

Mitigation Strategies: A Decision Framework

When developing a new drug product or experimental setup, proactively minimizing DEHP is crucial.

Diagram: Decision Framework for Minimizing DEHP Leaching

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting an appropriate DEHP mitigation strategy.

Discussion of Mitigation Strategies

- Material Substitution (Primary Strategy): The most effective way to eliminate DEHP leaching is to avoid DEHP-plasticized PVC altogether.
 - Alternatives: Materials such as polyethylene (PE), polypropylene (PP), ethylene vinyl acetate (EVA), and silicone do not require plasticizers for flexibility.[11]
 - Considerations: When selecting an alternative, you must conduct compatibility studies to ensure your drug product does not adsorb to the new material, which could lower its effective concentration.
- Alternative Plasticizers (Secondary Strategy): If PVC is required for specific performance reasons, consider formulations that use alternative, less mobile, or less toxic plasticizers.
 - Examples: Trioctyl trimellitate (TOTM), di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), and di(2-ethylhexyl) terephthalate (DOTP) are common replacements.[3][22][23][24]
 - Considerations: These alternatives are not "leach-proof." [11] Their leaching potential must be quantified for your specific formulation. For example, TOTM has a higher molecular weight and is less mobile than DEHP, making it a better choice for lipid-containing solutions.[22][23]
- Surface Modification & Coatings (Advanced Strategies):
 - Coatings: Applying a barrier coating to the PVC surface can reduce DEHP migration.[25][26] However, the integrity and biocompatibility of the coating itself must be thoroughly validated. Studies have shown some coatings may not provide a safe barrier against hazardous metabolites.[27]
 - Surface Treatment: Techniques like plasma treatment can cross-link the surface of the PVC, creating a network that hinders plasticizer migration.[28][29] This is an emerging area and requires specialized equipment.
- Control of Experimental Conditions (Tertiary Strategy): If you must use DEHP-plasticized PVC, strictly control experimental parameters to minimize leaching.

- Minimize Contact Time: Prepare solutions immediately before use. Do not store formulations in PVC containers for extended periods.
- Control Temperature: Store and run experiments at the lowest feasible temperature.
- Limit Agitation: Avoid unnecessary shaking or high flow rates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mddionline.com [mddionline.com]
- 4. infectioncontroltoday.com [infectioncontroltoday.com]
- 5. publications.aap.org [publications.aap.org]
- 6. mddionline.com [mddionline.com]
- 7. Federal Register :: Medical Devices; Draft Guidance; Medical Devices Made With Polyvinylchloride Using the Plasticizer di-(2-Ethylhexyl)phthalate; Availability [federalregister.gov]
- 8. researchgate.net [researchgate.net]
- 9. DEHP In Medical Devices | B. Braun Australia - B. Braun [bbraun.com.au]
- 10. researchgate.net [researchgate.net]
- 11. A new study on use of PVC based on DEHP and alternate plasticizers is not decisive [plastemart.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Leaching of diethylhexyl phthalate from polyvinyl chloride containers by selected drugs and formulation components. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]
- 16. contaminantsreviews.com [contaminantsreviews.com]
- 17. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DEHP Testing Methods - Oreate AI Blog [oreateai.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Leaching of diethylhexyl phthalate from polyvinyl chloride containers by selected drugs and formulation components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. plasticstoday.com [plasticstoday.com]
- 23. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 24. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]
- 25. plasticsengineering.org [plasticsengineering.org]
- 26. researchgate.net [researchgate.net]
- 27. PVC-plasticizer DEHP in medical products: do thin coatings really reduce DEHP leaching into blood? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ir.uitm.edu.my [ir.uitm.edu.my]
- 29. ist.fraunhofer.de [ist.fraunhofer.de]
- To cite this document: BenchChem. [Technical Support Center: Minimizing DEHP Leaching from PVC-Based Medical Devices]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093698#minimizing-leaching-of-dehp-from-pvc-based-medical-devices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com